molecular formula C11H12Cl2N2O2S B4277287 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide

Cat. No.: B4277287
M. Wt: 307.2 g/mol
InChI Key: ULDJSCXDXZJTEN-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide is a complex organic compound belonging to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2S/c1-5-7(6(2)16)18-9(14-5)15-8(17)10(3)4-11(10,12)13/h4H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDJSCXDXZJTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2(CC2(Cl)Cl)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps in maintaining optimal conditions for the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide

  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

  • N-(5-{4-chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide stands out due to its unique structural features, such as the presence of the dichloro-1-methylcyclopropanecarboxamide moiety, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide

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